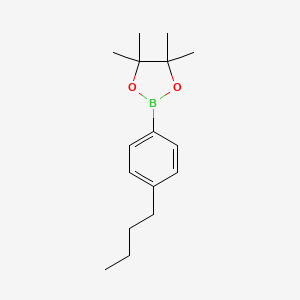

2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2/c1-6-7-8-13-9-11-14(12-10-13)17-18-15(2,3)16(4,5)19-17/h9-12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOOVGGNLPMDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473616 | |

| Record name | 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625458-85-7 | |

| Record name | 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. The primary and most efficient method for this synthesis is the Miyaura borylation reaction.

Core Synthesis Pathway: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond. In the synthesis of this compound, the reaction couples an aryl halide, specifically 1-bromo-4-butylbenzene, with a diboron reagent, bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2][3]

The general scheme for this reaction is as follows:

Figure 1: General scheme of the Miyaura borylation for the synthesis of the target compound.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound via Miyaura borylation.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 1-Bromo-4-butylbenzene | C₁₀H₁₃Br | 213.11 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.63 |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 |

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 1-bromo-4-butylbenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq) in anhydrous 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Figure 2: A step-by-step workflow for the synthesis and purification of the target compound.

Quantitative Data

The following table summarizes typical quantitative data for the Miyaura borylation synthesis of this compound. Yields can vary based on the specific reaction conditions and purity of the starting materials.

| Parameter | Value |

| Typical Yield | 75-90% |

| Purity (post-chromatography) | >98% |

Characterization Data

The structure of the synthesized this compound can be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.71 (d, J = 7.8 Hz, 2H, Ar-H)

-

δ 7.18 (d, J = 7.8 Hz, 2H, Ar-H)

-

δ 2.61 (t, J = 7.6 Hz, 2H, -CH₂-)

-

δ 1.61 (m, 2H, -CH₂-)

-

δ 1.36 (s, 12H, -C(CH₃)₂)

-

δ 0.92 (t, J = 7.3 Hz, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 146.5, 134.8, 128.2, 83.7, 35.6, 33.5, 24.9, 22.3, 13.9

-

-

Mass Spectrometry (EI):

-

m/z: 260 (M⁺)

-

Logical Relationship of Key Synthesis Steps

The successful synthesis of the target compound relies on a logical sequence of steps, each with a specific purpose.

Figure 3: Logical flow from starting materials to the final purified product.

This in-depth guide provides the essential information for the successful synthesis, purification, and characterization of this compound, a valuable reagent for the scientific community.

References

An In-depth Technical Guide to the Physical Properties of 4-Butylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectral properties of 4-butylphenylboronic acid pinacol ester. This versatile organoboron compound, a key reagent in Suzuki-Miyaura cross-coupling reactions, is of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its physical characteristics is paramount for its effective use in these fields, influencing reaction conditions, purification strategies, and formulation development.

Core Physical Properties

While specific experimentally determined values for some physical properties of 4-butylphenylboronic acid pinacol ester remain elusive in readily available literature, a combination of predicted data and information from chemical suppliers provides a solid foundation for its handling and application.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅BO₂ | PubChem[1] |

| Molecular Weight | 260.18 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Data not available for pinacol ester. The corresponding 4-butylphenylboronic acid has a melting point of 91-97 °C. | Sigma-Aldrich |

| Boiling Point | 345.2 ± 21.0 °C (Predicted) | ChemicalBook |

| Density | 0.96 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Good solubility is expected in a range of common organic solvents such as ethers, ketones, and chloroform. It is anticipated to have low solubility in nonpolar hydrocarbon solvents and water. | General knowledge based on similar boronic esters |

Spectral Data and Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 4-butylphenylboronic acid pinacol ester. Below is a summary of expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group's aliphatic protons, the aromatic protons on the phenyl ring, and a prominent singlet for the twelve equivalent protons of the two methyl groups on the pinacol moiety.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the butyl chain carbons, the aromatic carbons (with the carbon attached to the boron atom being significantly deshielded), and the carbons of the pinacol group. For the related tert-butylphenylboronic acid pinacol ester, characteristic peaks are observed at approximately δ 154.5, 134.7, 124.7, 83.6, 34.9, 31.2, and 24.8 ppm.

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic esters, typically showing a single resonance in the region of δ 20-35 ppm, indicative of a tricoordinate boron atom.

Infrared (IR) Spectroscopy:

The IR spectrum of 4-butylphenylboronic acid pinacol ester is expected to exhibit the following characteristic absorption bands:

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1480 cm⁻¹

-

B-O stretching: A strong and broad band around 1350 cm⁻¹

-

C-O stretching: ~1140 cm⁻¹

Mass Spectrometry (MS):

Mass spectrometric analysis, typically using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be expected to show a molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.

Experimental Protocols

While specific experimental determinations for all physical properties of 4-butylphenylboronic acid pinacol ester are not widely published, the following are detailed, standard methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 4-butylphenylboronic acid pinacol ester is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.

Solubility Determination

The solubility of 4-butylphenylboronic acid pinacol ester in various organic solvents can be determined qualitatively and quantitatively.

Qualitative Methodology:

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) at a constant temperature (typically room temperature) for a set period. The solubility is then visually assessed as "soluble," "partially soluble," or "insoluble."

Quantitative Methodology (Isothermal Saturation Method):

-

Saturation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient time to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated. The mass of the remaining solid residue is determined.

-

Calculation: The solubility is then calculated, typically in units of grams of solute per 100 mL of solvent ( g/100 mL).

Logical Workflow for Physical Property Characterization

The following diagram illustrates a standard workflow for the comprehensive characterization of the physical properties of a synthetic organic compound like 4-butylphenylboronic acid pinacol ester.

Caption: Workflow for the characterization of 4-butylphenylboronic acid pinacol ester.

References

The Enigmatic Case of CAS 236893-41-3: A Search for a Chemical Identity

Despite a comprehensive search across multiple chemical databases and scientific literature, the compound designated by the Chemical Abstracts Service (CAS) Registry Number 236893-41-3 remains elusive. This investigation has revealed a significant information gap, preventing the creation of a detailed technical guide as requested. Without a verifiable chemical structure and IUPAC name, fundamental data regarding its properties, synthesis, and biological activity cannot be obtained or presented.

Initial searches for CAS 236893-41-3 in prominent databases such as PubChem and SciFinder, as well as in catalogs of major chemical suppliers, yielded no definitive results. This lack of public information is unusual for a registered chemical entity and suggests several possibilities: the CAS number may be incorrect, it could have been withdrawn or retired, or it may belong to a proprietary substance not disclosed in the public domain.

Further attempts to identify the compound through searches for similar or related structures also proved fruitless. The core requirement of any in-depth technical analysis is the unambiguous identification of the subject molecule. In this instance, the primary identifier, the CAS number, does not correlate with any known chemical structure.

Consequently, the core requirements of the requested technical guide—including the presentation of quantitative data, experimental protocols, and the visualization of signaling pathways—cannot be fulfilled. The generation of structured tables, detailed methodologies, and Graphviz diagrams is entirely contingent on the availability of foundational information about the chemical's identity and its studied effects.

The inquiry into CAS 236893-41-3 has reached an impasse due to the inability to identify the associated chemical compound. Researchers, scientists, and drug development professionals seeking information on this specific CAS number are advised to first verify the accuracy of the identifier. Without a valid CAS number that links to a known chemical entity, a comprehensive technical guide cannot be constructed. Future investigations will depend on the provision of a corrected CAS number or an alternative, verifiable identifier for the compound of interest.

An In-depth Technical Guide to the Solubility of 4-Butylphenylboronic Acid Pinacol Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-butylphenylboronic acid pinacol ester in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid pinacol ester, as a relevant proxy. The guide details established experimental protocols for determining solubility, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and the Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Physicochemical Properties of 4-Butylphenylboronic Acid Pinacol Ester

| Property | Value |

| Molecular Formula | C₁₆H₂₅BO₂ |

| Molecular Weight | 260.18 g/mol [1] |

| Appearance | Solid[1] |

| CAS Number | 214360-66-4[1] |

Qualitative Solubility Profile

Expected Solubility Trends:

-

High Solubility: Likely in aprotic polar solvents such as ethers (e.g., tetrahydrofuran, diethyl ether), ketones (e.g., acetone), and chlorinated solvents (e.g., chloroform, dichloromethane).[2][4]

-

Moderate to High Solubility: Expected in esters (e.g., ethyl acetate) and amides (e.g., dimethylformamide).[2]

-

Low to Moderate Solubility: Likely in nonpolar hydrocarbon solvents (e.g., hexane, methylcyclohexane).[2][4]

Quantitative Solubility of Phenylboronic Acid Pinacol Ester

To provide a quantitative reference, the following table summarizes the solubility of the parent compound, phenylboronic acid pinacol ester, in various organic solvents. The data is presented as the mole fraction of the solute at different temperatures, as determined by the dynamic method.[4]

| Solvent | Temperature (°C) | Mole Fraction (x₁) |

| Chloroform | -50 | ~0.18 |

| -30 | ~0.30 | |

| -10 | ~0.50 | |

| 3-Pentanone | -50 | ~0.15 |

| -30 | ~0.28 | |

| -10 | ~0.48 | |

| Acetone | -50 | ~0.12 |

| -30 | ~0.25 | |

| -10 | ~0.45 | |

| Dipropyl ether | -50 | ~0.10 |

| -30 | ~0.22 | |

| -10 | ~0.42 | |

| Methylcyclohexane | -50 | ~0.05 |

| -30 | ~0.12 | |

| -10 | ~0.25 |

Note: Data is extrapolated from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for 4-butylphenylboronic acid pinacol ester, the following experimental protocols are recommended.

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[2]

Methodology:

-

Sample Preparation: Add an excess amount of solid 4-butylphenylboronic acid pinacol ester to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[2]

-

Sample Collection and Preparation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.

-

Filtration: Filter the supernatant using a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 4-butylphenylboronic acid pinacol ester in the respective organic solvents.

-

Analyze both the standards and the filtered supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

-

Data Analysis:

-

Construct a calibration curve from the standard solutions.

-

Use the equation of the line from the calibration curve to determine the concentration of 4-butylphenylboronic acid pinacol ester in the saturated supernatant samples. This concentration represents the thermodynamic solubility.[2]

-

This method involves determining the temperature at which a known concentration of a solid dissolves completely in a solvent upon controlled heating.[3][5]

Methodology:

-

Sample Preparation: Prepare samples of known composition by accurately weighing 4-butylphenylboronic acid pinacol ester and the chosen solvent into sealed vials.

-

Heating and Observation: Place the vials in a temperature-controlled apparatus. Heat the samples at a slow, controlled rate (e.g., 0.3 K/h) while stirring vigorously.[5]

-

Equilibrium Point Determination: Monitor the samples for the disappearance of turbidity. The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific composition.[3][5] This can be determined visually or by using a luminance probe to measure light intensity.[4]

-

Data Analysis: Repeat the measurement for a range of compositions to construct a solubility curve (temperature vs. mole fraction).

Application in Suzuki-Miyaura Cross-Coupling

4-Butylphenylboronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[6][7] The pinacol ester provides improved stability and solubility compared to the free boronic acid. The general catalytic cycle is illustrated below.[7][8]

The reaction mechanism involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.[8]

-

Transmetalation: The organic group (R²) is transferred from the boronic ester to the palladium(II) complex. This step is often facilitated by a base.[8]

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.[8]

References

- 1. 4-tert-Butylphenylboronic acid, pinacol ester AldrichCPR 214360-66-4 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and common applications, and illustrates its role in the development of targeted therapeutics.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₆H₂₅BO₂ |

| Molecular Weight | 260.18 g/mol |

| CAS Number | 625458-85-7 |

| Appearance | White to off-white crystalline powder |

Synthesis and Experimental Protocols

This compound is a key intermediate, often synthesized for subsequent use in cross-coupling reactions. Below are detailed experimental protocols for its preparation and a common application.

Synthesis of Arylboronic Pinacol Esters from Arylamines

A common and efficient method for the synthesis of arylboronic pinacol esters is the Sandmeyer-type borylation of arylamines. This transition-metal-free approach offers mild reaction conditions and good functional group tolerance.[1][2]

Experimental Protocol:

-

Diazotization: To a solution of 4-butylaniline (1.0 eq) in an appropriate solvent such as acetonitrile, add tert-butyl nitrite (tBuONO) (1.2 eq) at 0°C. Stir the mixture for 15-30 minutes to form the corresponding diazonium salt.

-

Borylation: In a separate flask, dissolve bis(pinacolato)diboron (B₂pin₂) (1.1 eq) in the same solvent. To this solution, add the freshly prepared diazonium salt solution dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Below is a logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acid pinacol esters are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[3] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an aryl halide (e.g., 4-bromopyridine, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110°C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a fundamental concept for understanding this transformation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boron-containing compounds, particularly boronic acid derivatives, have emerged as valuable pharmacophores in drug design.[4] Their unique electronic properties and ability to form reversible covalent bonds with biological targets have led to the development of several approved drugs.

This compound and its analogs are frequently employed in the synthesis of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The synthesis of a kinase inhibitor often involves a key Suzuki-Miyaura coupling step to construct the core scaffold of the molecule. The butylphenyl moiety can be designed to interact with specific hydrophobic pockets within the kinase active site, contributing to the inhibitor's potency and selectivity.

The following diagram illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK) and the point of intervention for a synthesized inhibitor.

Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.

References

- 1. ftp.orgsyn.org [ftp.orgsyn.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of the TAM subfamily of tyrosine kinases: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Butylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-butylphenylboronic acid pinacol ester, focusing on its commercial availability, key chemical data, and practical applications in organic synthesis. Detailed experimental protocols and visual workflows are included to support researchers in its successful application.

Introduction

4-Butylphenylboronic acid pinacol ester, also known as 2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound widely utilized in synthetic organic chemistry. As a stable, solid derivative of 4-butylphenylboronic acid, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds to create complex molecules like biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester group enhances the compound's stability, making it less prone to dehydration and easier to handle and purify compared to the corresponding boronic acid.

Chemical and Physical Properties

A summary of the key identifiers and properties for 4-butylphenylboronic acid pinacol ester is provided below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 625458-85-7 |

| Molecular Formula | C₁₆H₂₅BO₂ |

| Molecular Weight | 260.18 g/mol |

| Appearance | Solid |

| SMILES | CCCCc1ccc(cc1)B1OC(C(O1)(C)C)(C)C |

| InChI Key | N/A (Specific Key not readily available in searched documents) |

Data sourced from publicly available chemical databases.

Commercial Availability

The commercial availability of 4-butylphenylboronic acid pinacol ester (CAS: 625458-85-7) is limited, with a few specialized suppliers listing the compound. It is critical for researchers to distinguish this compound from its more commonly available isomer, 4-tert-butylphenylboronic acid pinacol ester (CAS: 214360-66-4). Always verify the CAS number before purchasing.

| Supplier | Product/Catalog Number | Purity | Available Quantities | Notes |

| Apollo Scientific | MFCD20527105 | N/A | N/A | Listed in catalog.[1] |

| Alchimica (via Reagentia) | R00EL9Z | N/A | 1 g, 5 g | Listed with pricing.[2] |

| Hangzhou Lingrui Chemical | 164004 | N/A | N/A | Listed in product catalog. |

Note: "N/A" indicates that the data was not specified in the search results. Researchers should contact suppliers directly for current stock, pricing, and purity information.

Key Applications & Experimental Protocols

The primary application of 4-butylphenylboronic acid pinacol ester is the Suzuki-Miyaura cross-coupling reaction. Below are representative protocols for its synthesis and its use in a coupling reaction.

This protocol describes the synthesis of an arylboronic acid pinacol ester from an aryl halide using bis(pinacolato)diboron (B₂pin₂). This is a common method for preparing the title compound if it is not commercially available.[3]

Reaction: Ar-X + (pin)B-B(pin) --[Pd catalyst, Base]--> Ar-B(pin) + X-B(pin) (where Ar-X is an aryl halide, e.g., 4-bromo-1-butylbenzene)

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., Potassium Acetate (KOAc), 3.0 mmol, 3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the anhydrous solvent via syringe under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure arylboronic acid pinacol ester.

This protocol outlines the coupling of 4-butylphenylboronic acid pinacol ester with an aryl halide.

Reaction: 4-Bu-Ph-B(pin) + Ar-X --[Pd catalyst, Base]--> 4-Bu-Ph-Ar + X-B(pin) (where Ar-X is the coupling partner, e.g., a brominated heterocycle)

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

4-Butylphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Aqueous base (e.g., 2 M Sodium Carbonate (Na₂CO₃), 2.0 mL)

-

Solvent (e.g., Toluene or DMF, 5 mL)

Procedure:

-

In a round-bottom flask, combine the aryl halide, 4-butylphenylboronic acid pinacol ester, and the palladium catalyst.

-

Add the solvent, followed by the aqueous base solution.

-

Fit the flask with a reflux condenser and heat the mixture to 90-110 °C under an inert atmosphere.

-

Stir vigorously for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and transfer the contents to a separatory funnel.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid or oil by flash column chromatography to yield the final biaryl product.

Visualized Workflows and Mechanisms

Diagrams created with Graphviz provide clear visual representations of key processes involving 4-butylphenylboronic acid pinacol ester.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

spectral data for 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (NMR, IR, MS)

A comprehensive analysis of the spectral data for 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key intermediate in organic synthesis and drug discovery, is presented in this technical guide. This document provides an in-depth look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are included for the benefit of researchers and scientists in the field.

Spectroscopic Data

The spectral data for this compound is summarized below. These values are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for the target compound are presented in Tables 1 and 2.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.72 | d | ~8.0 | 2H | Ar-H (ortho to B) |

| 7.20 | d | ~8.0 | 2H | Ar-H (meta to B) |

| 2.62 | t | ~7.6 | 2H | -CH₂- (benzylic) |

| 1.60 | m | - | 2H | -CH₂- |

| 1.35 | s | - | 12H | -C(CH₃)₂ |

| 1.34 | m | - | 2H | -CH₂- |

| 0.92 | t | ~7.3 | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 145.0 | Ar-C (ipso to B) |

| 135.0 | Ar-C (ortho to Butyl) |

| 128.5 | Ar-C (meta to Butyl) |

| 125.0 (broad) | Ar-C (ipso to Butyl) |

| 83.7 | -O-C(CH₃)₂ |

| 35.5 | -CH₂- (benzylic) |

| 33.4 | -CH₂- |

| 24.8 | -C(CH₃)₂ |

| 22.3 | -CH₂- |

| 13.9 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1610-1580 | Medium | Aromatic C=C Stretch |

| 1380-1360 | Strong | B-O Stretch |

| 1145 | Strong | C-O Stretch |

| 860 | Strong | Aromatic C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted major peaks in the mass spectrum of this compound are shown in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 260 | [M]⁺ (Molecular Ion) |

| 203 | [M - C₄H₉]⁺ |

| 185 | [M - C₄H₉ - H₂O]⁺ |

| 159 | [C₁₀H₁₂B]⁺ |

| 117 | [C₉H₉]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Use a mass spectrometer capable of providing high-resolution mass data (e.g., a time-of-flight or quadrupole mass analyzer).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Stability and Storage of Arylboronic Acid Pinacol Esters: A Technical Guide

Arylboronic acid pinacol esters (ArBpins) are indispensable reagents in modern organic synthesis, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. Their widespread adoption is largely due to their enhanced stability and ease of handling compared to the corresponding free boronic acids.[1][2][3][4] This guide provides a comprehensive overview of the stability and optimal storage conditions for ArBpins, aimed at researchers, scientists, and professionals in drug development.

Core Concepts of Stability

While generally robust, the stability of arylboronic acid pinacol esters is not absolute. The primary degradation pathway is hydrolysis, which cleaves the boronic ester back to the free boronic acid and pinacol.[2][5][6][7][8][9] This process is often reversible and can be influenced by several factors, including moisture, pH, temperature, and the presence of certain reagents.[5][10] Other potential degradation pathways include oxidation and protodeboronation.[11][12][13] Understanding these liabilities is crucial for ensuring the integrity of the reagent and the reproducibility of synthetic results.

Degradation Pathways

The principal routes through which arylboronic acid pinacol esters can degrade are hydrolysis, oxidation, and protodeboronation. These pathways can lead to the formation of impurities that may complicate reactions and purification processes.

Hydrolysis: The Primary Concern

Hydrolysis is the most common degradation pathway for ArBpins.[2][6] The presence of water, even in trace amounts, can lead to the equilibrium-driven formation of the corresponding arylboronic acid and pinacol. While the pinacol ester is significantly more stable than the free boronic acid, this hydrolysis can be problematic, especially during aqueous workups, chromatographic purification on silica gel, and analysis by reverse-phase HPLC.[5][7][9][14][15][16][17][18]

The susceptibility to hydrolysis is influenced by:

-

Moisture: Direct contact with water or atmospheric humidity is the main driver.

-

pH: Both acidic and basic conditions can catalyze the hydrolysis.[5][10]

-

Solvents: The presence of residual water in organic solvents can promote degradation. Aprotic, anhydrous solvents are preferred for storage and reactions.[10]

Oxidation

The carbon-boron bond in ArBpins is susceptible to oxidation, which typically converts the aryl group into a phenol.[19][20][21] This can be an undesired side reaction, particularly in the presence of strong oxidizing agents or even atmospheric oxygen over prolonged periods.[12] However, this reactivity can also be harnessed synthetically, for example, through controlled oxidation with reagents like hydrogen peroxide to intentionally produce phenols.[12]

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic ester group with a hydrogen atom. This degradation pathway can occur under certain reaction conditions, particularly with elevated temperatures and in the presence of strong bases or acids.[13]

Stability Under Various Conditions

The stability of ArBpins is highly dependent on the environmental and experimental conditions. The following tables summarize the qualitative stability based on available literature.

Table 1: Qualitative Hydrolytic Stability at Different pH Conditions

| pH Range | Condition | Expected Stability | Notes |

| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway.[10] |

| 4 - 7 | Neutral/Slightly Acidic | Moderate | Hydrolysis can still occur, especially with prolonged exposure to water. |

| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis is a key step for in situ generation of the active boronic acid in Suzuki couplings.[10] |

| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected.[10] |

Table 2: Qualitative Thermal Stability

| Temperature Range | Condition | Expected Stability | Notes |

| < 0 °C | Sub-zero | High | Recommended for long-term storage to minimize degradation.[10] |

| 0 - 25 °C | Room Temperature | Moderate | Generally stable for short periods if rigorously protected from moisture and air.[10] |

| > 25 °C | Elevated | Moderate to Low | Increased temperature can accelerate degradation, particularly in the presence of moisture or other reagents.[10] |

Table 3: Stability in Common Organic Solvents

| Solvent Type | Examples | Expected Stability | Notes |

| Aprotic, Anhydrous | THF, Dioxane, Toluene | High | Generally stable, provided the solvents are rigorously dried.[10] |

| Protic | Alcohols, Water | Low to Moderate | Can participate in or catalyze hydrolysis and transesterification. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Stability is generally good, but depends on solvent purity and water content. |

Recommended Storage and Handling

Proper storage and handling are critical to preserving the quality and reactivity of arylboronic acid pinacol esters.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.[2][22]

-

Temperature: For long-term storage, refrigeration (2-8°C) is recommended.[22] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

Container: Keep in a tightly sealed container when not in use.[22][23][24][25]

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][22][23]

Experimental Protocols for Stability Assessment

Assessing the stability of ArBpins typically involves subjecting the compound to stressed conditions and analyzing for the parent compound and potential degradants over time.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[26][27]

Objective: To evaluate the stability of an ArBpin under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of the ArBpin in a suitable anhydrous aprotic solvent (e.g., acetonitrile or THF).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of a mineral acid (e.g., 0.1 M HCl) in a water/acetonitrile mixture.

-

Basic Hydrolysis: Add an aliquot of the stock solution to a solution of a base (e.g., 0.1 M NaOH) in a water/acetonitrile mixture.

-

Oxidative Degradation: Add an aliquot of the stock solution to a solution of an oxidizing agent (e.g., 3% H₂O₂) in a suitable solvent.

-

Thermal Stress: Store a solid sample and a solution of the ArBpin at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a solid sample and a solution of the ArBpin to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Sample the stressed solutions and solids at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a suitable stability-indicating method, such as RP-HPLC with UV or MS detection, to quantify the remaining ArBpin and identify any degradation products.[15][16][17][18] Special care must be taken to minimize on-column hydrolysis during analysis.[5][7][9]

Analytical Considerations

The analysis of ArBpins is complicated by their potential for on-column hydrolysis during RP-HPLC.[9][15][16] To obtain accurate results, method development should focus on minimizing this artifact. Strategies include:

-

Employing mobile phases without pH modifiers or using highly basic mobile phases (pH > 10) to potentially stabilize the boronate.[7][17]

-

Using a high percentage of organic solvent in the mobile phase to suppress hydrolysis.[6]

-

Considering alternative techniques like non-aqueous capillary electrophoresis (NACE), which can avoid hydrolysis issues.[8]

Role in Suzuki-Miyaura Coupling

The stability of ArBpins is a key advantage in their application as Suzuki-Miyaura coupling partners. They serve as a stable, easy-to-handle precursor to the active boronic acid species. Under the basic conditions of the reaction, the pinacol ester is hydrolyzed in situ to the boronic acid, which then enters the catalytic cycle. This controlled release of the reactive species contributes to the efficiency and functional group tolerance of the reaction.

Conclusion

Arylboronic acid pinacol esters are valued for their relative stability, which facilitates their storage, handling, and use in a wide array of chemical transformations. However, their susceptibility to hydrolysis, and to a lesser extent oxidation and protodeboronation, necessitates careful handling and storage practices. By adhering to recommendations such as storage under an inert, dry, and cool atmosphere, and by employing carefully developed analytical methods, researchers can ensure the integrity of these critical reagents and achieve reliable and reproducible results in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 19. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. researchgate.net [researchgate.net]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. synquestlabs.com [synquestlabs.com]

- 24. chemicalbook.com [chemicalbook.com]

- 25. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 26. researchgate.net [researchgate.net]

- 27. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Discovered by Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. Its widespread adoption is a testament to its mild reaction conditions, remarkable functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1] This in-depth guide provides a technical overview of the core principles of the Suzuki-Miyaura coupling, including its mechanism, quantitative data on catalyst, ligand, and base performance, and detailed experimental protocols for key applications.

Core Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step, which is often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond. This process results in the formation of a square planar palladium(II) intermediate. The reactivity of the organic halide in this step generally follows the trend: I > Br > OTf >> Cl.[2]

Transmetalation

In the transmetalation step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base, which activates the organoboron compound. Two primary pathways for this activation are proposed: the "boronate" pathway, where the base activates the boronic acid to form a more nucleophilic "ate" complex, and the "hydroxide" pathway, where the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex that then reacts with the neutral boronic acid.[3]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) are coupled together to form the desired product (R¹-R²). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Data Presentation: Comparative Performance

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. The following tables provide a summary of quantitative data to guide the selection of these critical components.

Table 1: Comparison of Palladium Catalyst Performance

This table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, a benchmark reaction for evaluating catalyst efficiency.[5]

| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |

| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |

| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |

| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |

| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |

| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |

TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency. TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction. Data is compiled and representative from multiple sources for comparison purposes.[5][6]

Table 2: Comparison of Ligand Effects

The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. This table compares the performance of different ligands in the Suzuki coupling of 4-(diphenylamino)benzeneboronic acid with various aryl halides.[7]

| Ligand/Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| None (Ligand-free) | 4-Bromoacetophenone | K₂CO₃ | Ethanol / H₂O | 80 | 0.5 | 98 |

| None (Ligand-free) | 4-Bromobenzonitrile | K₂CO₃ | Ethanol / H₂O | RT | 2 min | >99 |

| SPhos | 4-Amino-2-chloropyridine | K₃PO₄ | Toluene / H₂O | 100 | 18 | 95 |

| XPhos | 2-Chloro-6-methylpyridine | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 92 |

| RuPhos | 2-Chloro-N,N-dimethylaniline | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 96 |

| PEPPSI-IPr | 4-Chloroanisole | K₂CO₃ | Dioxane | 80 | 2 | 98 |

Note: The data presented is compiled from various sources. Direct comparison should be approached with caution as reaction conditions and aryl halide substrates may differ.[7]

Table 3: Comparison of Base Performance

The base plays a crucial role in the transmetalation step. This table compares the yields of the Suzuki coupling of 4-bromotoluene and phenylboronic acid using different bases.[3]

| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Na₂CO₃ | Toluene / H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |

| 2 | K₂CO₃ | Toluene / H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |

| 3 | K₃PO₄ | Toluene / H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 99 |

| 4 | Cs₂CO₃ | Toluene / H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 97 |

| 5 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |

| 6 | DIPEA | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 30 |

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[3][8]

Experimental Protocols

Detailed methodologies for key Suzuki-Miyaura coupling reactions are provided below. These protocols serve as a starting point for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Protocol 1: General Procedure for the Synthesis of Biaryls

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[9]

Materials:

-

Aryl bromide (1 mmol)

-

Arylboronic acid (1.2 mmol)

-

PdCl₂ (0.02 mmol, 2 mol%)

-

K₂CO₃ (2 mmol)

-

LiCl (3 M aqueous solution, 1 ml)

-

iso-Propanol/Water (as solvent)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine the aryl bromide (1 mmol), arylboronic acid (1.2 mmol), PdCl₂ (0.02 mmol), and K₂CO₃ (2 mmol).

-

Add the iso-propanol/water solvent mixture and 1 ml of 3 M aqueous LiCl solution.

-

Stir the reaction mixture vigorously at room temperature for the required time (monitor by TLC).

-

Upon completion, extract the mixture with diethyl ether (4 x 10 ml).

-

Wash the combined organic layers with water (3 x 10 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Synthesis of a Key Intermediate for Losartan

This protocol details the Suzuki-Miyaura coupling step in the synthesis of Losartan, an angiotensin II receptor antagonist.[10]

Materials:

-

2-Bromobenzonitrile (1 mmol)

-

4-Methylphenylboronic acid (1.5 mmol)

-

PdNPs (seaweed-derived palladium nanoparticles, 1 mol%)

-

Base (e.g., K₂CO₃, 2 mmol)

-

Solvent (e.g., Water, 20 mL)

-

Acetonitrile

-

Acetone

Procedure:

-

Combine 2-bromobenzonitrile (1 mmol), 4-methylphenylboronic acid (1.5 mmol), the base (2 mmol), and the PdNP catalyst (1 mol%) in the solvent (20 mL).

-

Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for 24 hours.

-

After cooling, centrifuge the reaction mixture and remove the supernatant.

-

Wash the catalyst with H₂O (1 x 10 mL) followed by acetone (1 x 10 mL), centrifuging after each wash to collect the catalyst for potential reuse.

-

Analyze the supernatant by HPLC to determine the yield of the biaryl product.

-

The crude product can be further purified by crystallization or chromatography.

Protocol 3: Synthesis of a Key Intermediate for Crizotinib

This protocol outlines the Suzuki-Miyaura coupling step in the synthesis of Crizotinib, an anti-tumor drug.[11]

Materials:

-

Aryl bromide 4 (1.0 mmol)

-

Pinacol boronate 5 (1.5 mmol)

-

KOH (1.5 mmol)

-

Fe₃O₄@NC/Pd catalyst (10 mg)

-

Water (3 mL)

-

Ethyl acetate

-

Anhydrous MgSO₄

Procedure:

-

In a reaction flask, combine the aryl bromide 4 (1.0 mmol), pinacol boronate 5 (1.5 mmol), KOH (1.5 mmol), and the Fe₃O₄@NC/Pd catalyst (10 mg) in 3 mL of water.

-

Stir the reaction mixture at 90 °C under air.

-

Monitor the reaction for completion (e.g., by TLC or LC-MS).

-

Once complete, cool the reaction to room temperature.

-

Extract the mixture with ethyl acetate.

-

Dry the organic layer with anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in catalyst selection and a general experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a variety of aryl halides. This protocol is essential for the synthesis of 4-butyl-1,1'-biphenyl derivatives, which are common structural motifs in pharmaceuticals and advanced materials.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its reagents.[3][4] The use of boronic esters, such as the pinacol ester this compound, offers enhanced stability and ease of handling compared to the corresponding boronic acids, often leading to more reproducible and higher isolated yields in complex syntheses.[5][6]

This document outlines a general protocol for the coupling reaction, presents typical reaction outcomes with various aryl halides, and illustrates the experimental workflow and catalytic cycle.

Data Presentation: Reaction Yields

The efficiency of the Suzuki coupling of this compound is dependent on the nature of the aryl halide and the specific reaction conditions employed. The following table summarizes typical yields obtained with different aryl halides under standardized conditions.

| Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95% |

| 4-Bromoanisole | Pd(dppf)Cl₂ (3%) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~90% |

| 4-Chloroanisole | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ | Toluene | 110 | 24 | ~85% |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3%) | Na₂CO₃ | DME/H₂O | 85 | 8 | ~92% |

| Methyl 4-bromobenzoate | Pd(OAc)₂ (2%) + P(o-tol)₃ (4%) | K₂CO₃ | DMF | 100 | 12 | ~88% |

| 2-Bromopyridine | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~75% |

Note: Yields are indicative and can vary based on the specific substrate, purity of reagents, and reaction scale.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki coupling reaction between this compound and an aryl bromide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a Schlenk flask or sealed tube, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-butyl-1,1'-biphenyl derivative.

Visualizations

Experimental Workflow Diagram

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Butylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-butylphenylboronic acid pinacol ester with various aryl halides. These guidelines are intended to serve as a starting point for reaction optimization and scale-up in research and development settings.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The use of boronic acid pinacol esters, such as 4-butylphenylboronic acid pinacol ester, offers advantages in terms of stability, ease of handling, and purification compared to their corresponding boronic acids. The selection of an appropriate palladium catalyst system, including the palladium precursor and the associated ligand, is critical for achieving high yields and reaction efficiency. This document outlines various palladium catalyst systems and provides detailed protocols for their application in the cross-coupling of 4-butylphenylboronic acid pinacol ester.

Data Presentation: Palladium Catalyst System Performance

The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of 4-butylphenylboronic acid pinacol ester with a model aryl bromide (e.g., 4-bromoanisole). The data is representative and intended to guide catalyst selection. Actual yields may vary depending on the specific substrates and reaction conditions.

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Aryl Halide | Yield (%) |

| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 4-Bromoanisole | 85-95 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 4-Bromoanisole | >95 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2.2) | K₃PO₄ (2) | Dioxane | 100 | 6 | 4-Bromoanisole | >95 |

| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | DME | 80 | 12 | 4-Bromoanisole | 90-98 |

| 5 | Pd(PCy₃)₂ | - | K₂CO₃ (2) | DME | 80 | 18 | 4-Bromoanisole | 70-80 |

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of 4-butylphenylboronic acid pinacol ester with a range of aryl bromides and iodides.

Materials:

-

4-Butylphenylboronic acid pinacol ester (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add 4-butylphenylboronic acid pinacol ester, the aryl halide, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.

-

Add toluene and deionized water (4:1 v/v) to the flask.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Throughput Screening of Reaction Conditions

This protocol outlines a general procedure for a 96-well plate-based high-throughput screening to rapidly optimize reaction conditions for the coupling of 4-butylphenylboronic acid pinacol ester.[1]

Materials:

-

4-Butylphenylboronic acid pinacol ester

-

Aryl halide (e.g., 4-chloroanisole, 4-bromoanisole)

-

Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf))

-

Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃)

-

Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvents (e.g., dioxane, THF, toluene)

-

96-well reaction block with stir bars

-

Automated liquid handler

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of Stock Solutions (in a glovebox):

-

Prepare a 0.2 M solution of 4-butylphenylboronic acid pinacol ester in the chosen anhydrous solvent.

-

Prepare a 0.2 M solution of the aryl halide in the same solvent.

-

Prepare 0.01 M solutions of the palladium catalysts and 0.02 M solutions of the phosphine ligands in the same solvent.

-

Prepare 1.0 M solutions of the bases in water or as a suspension in the organic solvent.

-

-

Reaction Plate Preparation:

-

Using an automated liquid handler, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design.

-

-

Reaction Execution:

-

Seal the reaction block and transfer it out of the glovebox.

-

Place the reaction block on a magnetic stirrer and heat to the desired temperature (e.g., 80-120 °C) for a set time (e.g., 4-24 hours).

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the reaction block to room temperature.

-

Add an internal standard solution to each well.

-

Dilute the samples with a suitable solvent (e.g., acetonitrile).

-

Analyze the reaction outcomes by high-performance liquid chromatography (HPLC) or GC-MS to determine the yield of the desired product.

-

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

High-Throughput Experimentation (HTE) Workflow

The diagram below outlines a typical workflow for high-throughput screening of reaction conditions, enabling rapid optimization of the cross-coupling reaction.[1]

Caption: Workflow for high-throughput screening of Suzuki-Miyaura reactions.

References

Application Notes and Protocols for C-C Bond Formation using 2-(4-butylphenyl)-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a versatile tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. 2-(4-butylphenyl)-dioxaborolane, a pinacol ester of 4-butylphenylboronic acid, is a valuable building block in this context, offering enhanced stability and ease of handling compared to the corresponding boronic acid.

These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura coupling using 2-(4-butylphenyl)-dioxaborolane, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex. The key steps are:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-(4-butylphenyl)-dioxaborolane (or closely related 4-alkylphenylboronic esters) with various aryl halides. These conditions can serve as a starting point for optimization.

Table 1: Coupling with Aryl Bromides

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ (0.5) | SPhos (1.0) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 2 | 95 |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 88 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | 16 | 92 |

| 2-Bromotoluene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.0) | DME | 85 | 18 | 85 |

Table 2: Coupling with Aryl Chlorides

| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chloroacetophenone | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6.0) | Dioxane/H₂O (2:1) | 100 | 18 | 85[2] |